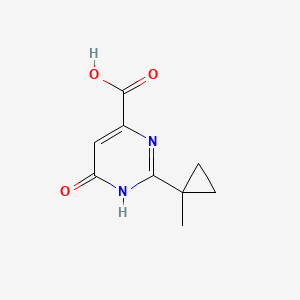

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a dihydropyrimidine derivative characterized by a 1-methylcyclopropyl substituent at the 2-position of the pyrimidine ring. The compound’s structure combines the rigidity of the cyclopropane ring with the hydrogen-bonding capabilities of the carboxylic acid and carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to yield the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.

Comparison with Similar Compounds

The compound is compared to structurally related dihydropyrimidine derivatives, focusing on substituent effects, molecular properties, and inferred pharmacological relevance.

Structural and Physicochemical Properties

The table below summarizes key structural and molecular differences:

Key Observations:

Hydrophobicity : Bulkier substituents like 2,2-dimethylpropyl () increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. The cyclopropane group offers a balance between hydrophobicity and steric demands.

Molecular Weight : The target compound’s inferred molecular weight (~194.19) places it between smaller (e.g., methyl-substituted, 154.13) and larger analogs (e.g., dimethylpropyl-substituted, 210.23), suggesting moderate bioavailability .

Substituent-Driven Functional Differences

- Cyclopropane vs. Linear Alkyl Groups : The cyclopropane’s rigidity may reduce entropy penalties upon target binding, improving binding affinity. In contrast, flexible alkyl groups (e.g., isopropyl) allow conformational adaptability but may weaken specificity .

- Electron-Withdrawing Effects : The carboxylic acid at position 4 and the carbonyl group at position 6 create electron-deficient regions on the pyrimidine ring, which could interact with nucleophilic residues in biological targets. Substituents like methyl () have minimal electronic effects, whereas branched alkyl groups () may sterically block such interactions .

Biological Activity

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS No. 1538440-19-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of xanthine oxidase (XO). This enzyme plays a crucial role in purine metabolism and is a target for treating conditions such as hyperuricemia and gout. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects.

- Molecular Formula : C9H10N2O3

- Molecular Weight : 194.19 g/mol

- CAS Number : 1538440-19-5

Synthesis and Structure-Activity Relationship

The synthesis of 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine derivatives has been explored to evaluate their biological efficacy. The structure is characterized by a pyrimidine ring with a carbonyl group at position 6 and a carboxylic acid at position 4. Variations in substituents at these positions have been shown to significantly influence the inhibitory potency against XO.

Table 1: Structure-Activity Relationship of Pyrimidine Derivatives

| Compound | IC50 (μM) | Description |

|---|---|---|

| Compound 10c | 0.0181 | Most potent XO inhibitor |

| Compound 10e | 0.0240 | Comparable to febuxostat |

| Compound 9c | 0.5677 | Lower potency |

The above data indicates that modifications to the pyrimidine structure can enhance or reduce inhibitory activity against XO, with specific groups being critical for maintaining efficacy.

Biological Evaluation

Recent studies have demonstrated the biological activity of this compound through various assays:

- Xanthine Oxidase Inhibition : The compound exhibits potent inhibition of XO, with IC50 values indicating strong potential as a therapeutic agent for hyperuricemia. The most effective derivatives showed IC50 values comparable to established drugs like febuxostat .

- In vitro Studies : In vitro assays have revealed that certain derivatives significantly reduce uric acid levels in serum when tested in animal models induced with hyperuricemia. For instance, compound 10c showed a notable reduction in serum uric acid levels at a dosage of 5 mg/kg .

- Toxicity Studies : Acute oral toxicity studies indicate that high doses (2000 mg/kg) do not result in significant adverse effects, suggesting a favorable safety profile for further development .

Case Studies

Several studies have focused on the therapeutic implications of this compound:

- Study on Hyperuricemia : A potassium oxonate-induced hyperuricemia model was utilized to evaluate the hypouricemic effect of compound 10c. Results demonstrated significant efficacy in lowering serum uric acid levels, supporting its potential use in clinical settings .

- Anticancer Activity : Other derivatives from the same family have been investigated for anticancer properties against cell lines such as MCF-7, indicating a broader spectrum of biological activity beyond XO inhibition .

Q & A

Basic Research Questions

Synthesis and Optimization Q: What are the established synthetic routes for 2-(1-methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, and how can reaction conditions be optimized? A: The compound can be synthesized via multi-step procedures involving cyclopropane ring introduction and pyrimidine ring formation. For example, methyl ester intermediates (e.g., methyl 2-[2-(benzyloxycarbonylamino)propan-2-yl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate) are synthesized first, followed by hydrolysis to yield the carboxylic acid . Optimization involves adjusting solvent systems (e.g., ethanol/HCl mixtures for reflux ), reaction time, and temperature. Catalytic methods for cyclopropane installation (e.g., transition-metal-mediated processes) may enhance yield.

Structural Confirmation Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A: Key methods include:

- 1H/13C NMR : To verify substituent positions and cyclopropane integrity (e.g., δ 2.56 ppm for methyl groups in pyrimidine derivatives ).

- LCMS/HPLC : To assess purity (e.g., 94.77% LCMS purity and 97.34% HPLC purity in related dihydropyrimidines ).

- IR Spectroscopy : To identify functional groups like C=O (1722–1631 cm⁻¹) and NH/OH (3174–3450 cm⁻¹) .

Purification Strategies Q: What purification methods are effective for isolating this compound from reaction mixtures? A: Recrystallization from ethanol or ethyl acetate is commonly used for dihydropyrimidine derivatives . Reverse-phase HPLC with C18 columns can resolve polar impurities, while silica gel chromatography is suitable for intermediates .

Advanced Research Questions

Enzyme Inhibition Studies Q: How can researchers evaluate the enzyme inhibitory potential of this compound, and what assays are recommended? A: Target-specific assays (e.g., fluorescence-based or colorimetric enzymatic assays) should be employed. For instance, dihydropyrimidine derivatives are known to inhibit enzymes like dihydroorotate dehydrogenase (DHODH) or proteases . Kinetic studies (IC50/Ki determination) and co-crystallization with target enzymes can elucidate binding modes.

Structure-Activity Relationship (SAR) Analysis Q: What methodologies are used to investigate the role of the 1-methylcyclopropyl group in bioactivity? A: Systematic SAR studies involve synthesizing analogs with modified substituents (e.g., replacing methylcyclopropyl with other hydrophobic groups) and testing their activity in pharmacological models. Computational docking (e.g., AutoDock Vina) can predict interactions between the cyclopropane moiety and enzyme active sites .

Contradictory Bioactivity Data Q: How should researchers address discrepancies in reported bioactivity data for this compound? A: Cross-validate results using orthogonal assays (e.g., cell-based vs. enzymatic assays). Control variables such as solvent (DMSO concentration), pH, and cell line specificity. Replicate experiments with independently synthesized batches to rule out synthetic artifacts .

Metabolite Identification Q: What strategies are recommended for identifying metabolic breakdown products of this compound? A: Use high-resolution mass spectrometry (HRMS) coupled with liver microsome assays to detect phase I/II metabolites. Stable isotope labeling (e.g., 13C-methylcyclopropyl) can track metabolic pathways .

Computational Modeling Q: How can molecular dynamics simulations improve understanding of this compound's mechanism? A: Simulations (e.g., GROMACS) can model the compound’s interaction with lipid bilayers or protein targets over time. Free energy perturbation (FEP) calculations quantify binding affinity changes caused by structural modifications .

Stability Under Physiological Conditions Q: What experiments assess the compound’s stability in biologically relevant environments? A: Conduct accelerated stability studies in buffers (pH 4–8) and serum at 37°C. Monitor degradation via LCMS and compare half-lives. Protective strategies (e.g., prodrug design) may enhance stability .

Crystallographic Characterization Q: How can X-ray crystallography aid in understanding this compound’s interactions? A: Co-crystallize the compound with its target protein (e.g., DHODH) and solve the structure using synchrotron radiation. Electron density maps will reveal binding conformations and hydrogen-bonding networks .

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(1-methylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3/c1-9(2-3-9)8-10-5(7(13)14)4-6(12)11-8/h4H,2-3H2,1H3,(H,13,14)(H,10,11,12) |

InChI Key |

BCGUBFMYYDUCAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C2=NC(=CC(=O)N2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.